![molecular formula C17H21N3O3S B5657545 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B5657545.png)
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiadiazole derivatives, including compounds with structures similar to N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide, are of significant interest in the field of chemistry and pharmacology due to their diverse biological activities. The 1,3,4-thiadiazole nucleus, in particular, is a crucial pharmacophore and has been incorporated into a variety of compounds that exhibit a wide range of biological activities.
Synthesis Analysis
The synthesis of thiadiazole derivatives often involves strategies such as oxidative dimerization under visible light, utilizing compact fluorescent lamps for efficient yields in a short duration under additive-free conditions, as demonstrated by Aggarwal and Hooda (2021) (Aggarwal & Hooda, 2021). This method highlights the potential for environmentally friendly and efficient synthesis routes for thiadiazole compounds.
Molecular Structure Analysis
The analysis of the molecular structure of thiadiazole derivatives reveals their complex interactions and structural features. For example, single-crystal X-ray diffraction and DFT calculations have been employed to determine the molecular structure and analyze intermolecular interactions, as seen in the work on N-3-hydroxyphenyl-4-methoxybenzamide by Karabulut et al. (2014) (Karabulut et al., 2014).
properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-22-13-8-12(9-14(10-13)23-2)15(21)18-17-20-19-16(24-17)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYMVTTSRSJTAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.